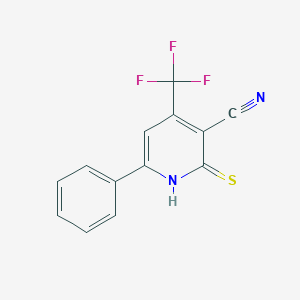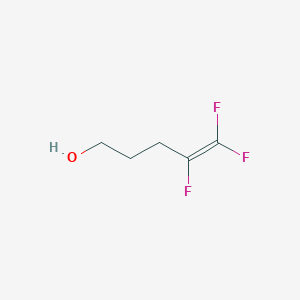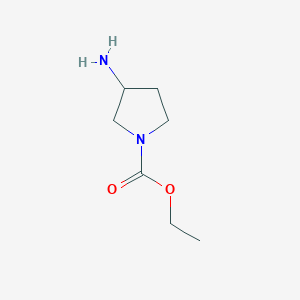![molecular formula C26H32Cl2O5 B012753 3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione CAS No. 110200-29-8](/img/structure/B12753.png)
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic SF2415B3 is a compound isolated from the culture extract of the bacterium Streptomyces sp. TMKS8, which was derived from a sea slug . Antibiotic SF2415B3 has shown significant antimicrobial activity against Gram-positive bacteria and cytotoxicity against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Antibiotic SF2415B3 involves the fermentation of the producing organism, Streptomyces sp. TMKS8 . The fermentation process typically includes the following steps:
Inoculation: A slant culture of Streptomyces sp. TMKS8 is inoculated into a flask containing a nutrient medium.
Fermentation: The inoculated flask is cultured on a rotary shaker at 28°C for several days.
Extraction: The antibiotics are extracted from the culture using a mixture of acetone and water.
Purification: The crude extract is further purified using chromatographic techniques such as Sephadex LH-20 chromatography.
Industrial Production Methods
Industrial production of Antibiotic SF2415B3 follows a similar fermentation process but on a larger scale. The production medium typically contains starch, soybean oil, cotton seed meal, corn gluten meal, calcium carbonate, and ferrous sulfate . The fermentation is carried out in large fermentors with controlled conditions to optimize the yield of the antibiotic.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiotic SF2415B3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antibiotic SF2415B3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of antibiotics.
Biology: Investigated for its antimicrobial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Wirkmechanismus
The mechanism of action of Antibiotic SF2415B3 involves targeting the bacterial cell wall and inhibiting its synthesis. This leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The compound also exhibits cytotoxic effects on cancer cells by inducing apoptosis through the activation of specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Antibiotic SF2415B3 is part of a family of antibiotics that includes several similar compounds such as SF2415A1, SF2415A2, SF2415A3, SF2415B1, and SF2415B2 . These compounds share similar structures and mechanisms of action but may differ in their specific antimicrobial and cytotoxic activities . The uniqueness of Antibiotic SF2415B3 lies in its specific activity against certain Gram-positive bacteria and its potential use in cancer therapy .
Eigenschaften
CAS-Nummer |
110200-29-8 |
|---|---|
Molekularformel |
C26H32Cl2O5 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+ |
InChI-Schlüssel |
ZLFOHASQVSADOU-XNTDXEJSSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















